1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine
CAS No.: 1053658-78-8
Cat. No.: VC2692657
Molecular Formula: C15H19ClF3N3O2
Molecular Weight: 365.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1053658-78-8 |
---|---|
Molecular Formula | C15H19ClF3N3O2 |
Molecular Weight | 365.78 g/mol |
IUPAC Name | tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 |
Standard InChI Key | YCAMFYRWBSHYSI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Structural Features and Chemical Bonding
The structural architecture of 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine comprises several key components that contribute to its chemical behavior and potential biological interactions. At the core of this molecule is a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. This piperazine scaffold is a privileged structure in medicinal chemistry due to its ability to enhance water solubility, modify pharmacokinetic properties, and provide opportunities for derivatization. The piperazine ring in this compound is disubstituted, with a tert-butyloxycarbonyl (Boc) group attached to one nitrogen atom and a pyridine moiety connected to the other nitrogen atom .
The pyridine substituent features two additional functional groups: a chlorine atom at position 3 and a trifluoromethyl group at position 5. The trifluoromethyl group (CF3) is particularly significant in medicinal chemistry as it can enhance lipophilicity, metabolic stability, and binding affinity to target proteins. The chlorine substituent also modifies the electronic properties of the pyridine ring, potentially influencing the compound's interactions with biological targets. The tert-butyloxycarbonyl group serves as a protecting group for the piperazine nitrogen, which is commonly employed in organic synthesis to prevent undesired reactions at this position during multistep synthetic sequences .
The compound's 2D and 3D structures are available in chemical databases such as PubChem, enabling researchers to visualize its spatial arrangement and potential binding conformations. The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bond acceptance, while the carbonyl oxygen of the Boc group could serve as a hydrogen bond acceptor. These structural features collectively contribute to the compound's physicochemical properties and potential interactions with biological systems.
Related Compounds and Structural Analogs
The chemical landscape surrounding 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine includes several structurally related compounds that share common structural elements or represent slight modifications of the parent structure. One notable analog is 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester, which contains an additional methylene (CH2) group between the pyridine and piperazine moieties . This compound, with CAS number 1311278-11-1 and molecular formula C16H21ClF3N3O2, has a molecular weight of 379.80 g/mol, slightly higher than our target compound due to the additional methylene group .
Another related compound is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), which features a different substitution pattern on the pyridine ring, with an amino group at position 6 and no trifluoromethyl or chloro substituents . This compound has been specifically identified as a pharmaceutical intermediate used in the synthesis of palbociclib, an FDA-approved CDK4/6 inhibitor used in the treatment of certain types of breast cancer . This application highlights the importance of piperazine-pyridine scaffolds in modern drug development.
Table 2: Comparison of 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Known Applications |
---|---|---|---|---|---|
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine | 1053658-78-8 | C15H19ClF3N3O2 | 365.78 | Reference compound | Pharmaceutical intermediate |
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester | 1311278-11-1 | C16H21ClF3N3O2 | 379.80 | Additional methylene group between pyridine and piperazine | Not specified in search results |
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | C14H22N4O2 | 278.35 | Amino group at position 6 of pyridine; no CF3 or Cl substituents | Intermediate for palbociclib synthesis |
The search results also reference other N-(Aryl/heteroaryl)-4-arylpiperazine-1-carbothioamides, such as N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide Trifluoroacetate . While these compounds contain the piperazine-pyridine core structure, they feature a thiocarbonyl linkage instead of the Boc group and different substitution patterns. These structural variations can significantly impact the biological activities and physicochemical properties of the compounds, highlighting the importance of the precise arrangement of functional groups in determining a molecule's behavior in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume